molecular formula C12H8O4S B6399214 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid CAS No. 1261956-50-6

4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid

Cat. No.: B6399214
CAS No.: 1261956-50-6
M. Wt: 248.26 g/mol
InChI Key: UVLURFOKSNEANC-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety with a hydroxyl group

Properties

IUPAC Name

4-(5-formylthiophen-3-yl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-5-9-3-8(6-17-9)10-2-1-7(12(15)16)4-11(10)14/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLURFOKSNEANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689467
Record name 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-50-6
Record name 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group on the benzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 4-(5-Carboxythiophen-3-yl)-3-hydroxybenzoic acid.

    Reduction: 4-(5-Hydroxymethylthiophen-3-yl)-3-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group on the benzoic acid moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    4-(5-Formylthiophen-3-yl)benzoic acid: Lacks the hydroxyl group on the benzoic acid moiety.

    4-(5-Formylthiophen-2-yl)-3-hydroxybenzoic acid: The formyl group is positioned differently on the thiophene ring.

    3-Hydroxy-4-(5-formylthiophen-3-yl)benzoic acid: The positions of the hydroxyl and formyl groups are interchanged.

Uniqueness: 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s structural features make it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.

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